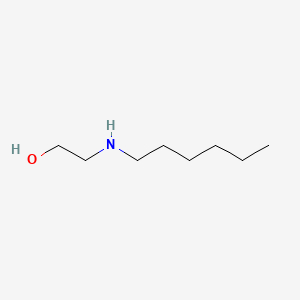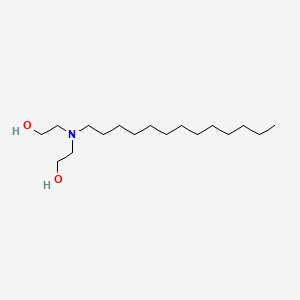
2-(4-アミノフェニル)-2-フェニルアセトニトリル塩酸塩
説明
2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride is a useful research compound. Its molecular formula is C14H13ClN2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテオミクス研究
この化合物は、プロテオミクス研究において、ペプチドやタンパク質の合成のためのビルディングブロックとして使用されます。 フェニル環にアミノ基を導入する能力は、タンパク質の構造を修飾するために貴重であり、タンパク質の機能や他の分子との相互作用に影響を与える可能性があります .
センシングアプリケーション
この化学物質は、その官能基のために、特にアミンまたはニトリルと反応する物質を検出するためのセンサーの開発に使用されます。 環境汚染物質や生体マーカーを検出するためのセンサーアレイの一部となる可能性があります .
電気泳動
生化学分析では、2-(4-アミノフェニル)-2-フェニルアセトニトリル塩酸塩をキャピラリー電気泳動試薬として使用できます。 これは、電荷とサイズに基づいて化合物を分離するのに役立ちます。これは、複雑な生体サンプルの分析に不可欠です .
創薬
この化合物の構造は、さまざまなファーマコフォアに似ており、創薬の候補となっています。 これは、新しい医薬化合物を合成する際の、特にフェニル環の存在により神経経路を標的とする化合物を合成する際の、前駆体となる可能性があります .
材料科学
材料科学では、この化合物は、表面を機能化したり、新しいポリマーを作成するために使用できます。 この化学的特性により、他の分子に結合し、耐久性や導電率の向上など、特定の特性を持つ材料を形成することができます .
分析化学
2-(4-アミノフェニル)-2-フェニルアセトニトリル塩酸塩:は、分析化学において標準品または試薬として使用されます。 その明確に定義された特性により、機器の校正やさまざまな化学分析における参照化合物として適しています .
生物学的ラベリング
化合物中のアミノ基は、蛍光マーカーやその他のタグと反応させることができ、タンパク質や細胞をラベル付けするのに役立ちます。 これにより、研究者は、リアルタイムで生物学的プロセスを追跡したり、特定の分子の位置を可視化することができます .
治療
この化合物の治療的用途を探るための研究が行われています。 その構造的特徴は、特に中枢神経系や代謝性疾患に関連する特定の疾患を治療するための潜在的な候補にする可能性があります .
作用機序
Target of Action
Similar compounds have been reported to exhibit potent antimicrobial activity . Therefore, it can be inferred that the compound might target bacterial cells, specifically their membrane and DNA .
Mode of Action
This could involve disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death . Additionally, the compound may also interact with bacterial DNA, further contributing to its antimicrobial activity .
Pharmacokinetics
Similar compounds have been reported to be metabolized by cytochrome p450 1a1 , suggesting that this compound may also be metabolized in a similar manner.
Result of Action
Based on the potential antimicrobial activity of similar compounds, it can be inferred that the compound may lead to bacterial cell death through membrane disruption and dna interaction .
生化学分析
Biochemical Properties
2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .
Cellular Effects
The effects of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby affecting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses and functions .
Molecular Mechanism
At the molecular level, 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to changes in cellular responses, potentially due to its degradation products . Understanding these temporal effects is crucial for optimizing its use in research .
Dosage Effects in Animal Models
The effects of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride can vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, potentially leading to changes in cellular function and health .
Transport and Distribution
The transport and distribution of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride within cells and tissues are critical for its function. The compound can interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. Understanding these transport mechanisms is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2-(4-aminophenyl)-2-phenylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12;/h1-9,14H,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGPKQJLGUSAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990094 | |
| Record name | (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69833-17-6, 71411-77-3 | |
| Record name | Benzeneacetonitrile, 4-amino-α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69833-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069833176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B1266700.png)









